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Compound of Interest

Compound Name: 4-Bromo-3-methylbenzoic acid

Cat. No.: B1266419 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the structural characterization of 4-
Bromo-3-methylbenzoic acid (CAS No: 7697-28-1), a key intermediate in the synthesis of

pharmaceuticals and agrochemicals.[1] This document details the physicochemical properties

and provides an in-depth analysis of its spectroscopic signature using Nuclear Magnetic

Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry

(MS). Detailed experimental protocols for these analytical techniques are provided to ensure

reproducibility. Furthermore, this guide presents logical workflows and structural correlations

through diagrams to facilitate a deeper understanding of the molecule's characterization

process.

Physicochemical Properties
4-Bromo-3-methylbenzoic acid is a substituted aromatic carboxylic acid.[2] It typically

appears as a white to off-white or yellow crystalline powder.[3][4] Its fundamental properties are

summarized in the table below.
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Property Value Reference(s)

CAS Number 7697-28-1 [5]

Molecular Formula C₈H₇BrO₂ [5]

Molecular Weight 215.04 g/mol

Melting Point 212-216 °C

Appearance
White to yellow crystalline

powder
[3]

IUPAC Name 4-bromo-3-methylbenzoic acid [5]

Spectroscopic Data
The structural identity of 4-Bromo-3-methylbenzoic acid is confirmed through a combination

of spectroscopic techniques. While experimental data for this specific compound is not

universally published, the following sections provide predicted data based on established

principles of spectroscopy and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule. The chemical shifts are influenced by the electronic environment of each nucleus.

The acidic proton of the carboxyl group is expected to be significantly downfield.[6]

Note: The following data is predicted based on structure-property relationships and analysis of

similar compounds, as direct experimental spectra are not publicly available.

Table 2.1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~13.1 Broad Singlet 1H -COOH

~7.85 Doublet 1H H-6

~7.75 Doublet of Doublets 1H H-2

~7.65 Doublet 1H H-5

~2.40 Singlet 3H -CH₃

Table 2.2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment

~167.0 C=O

~139.0 C-3

~134.0 C-5

~132.5 C-1

~131.0 C-6

~129.5 C-2

~125.0 C-4

~23.0 -CH₃

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies the functional groups present in the molecule through their

characteristic vibrational frequencies. The spectrum is dominated by a very broad O-H stretch

from the carboxylic acid dimer and a strong carbonyl (C=O) absorption.[7][8]

Table 2.3: Characteristic FTIR Absorption Bands (KBr Pellet)
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Wavenumber (cm⁻¹) Intensity Assignment

3300-2500 Strong, Very Broad
O-H stretch (Carboxylic acid

dimer)

~3080 Medium Aromatic C-H stretch

~2925 Medium-Weak Aliphatic C-H stretch (-CH₃)

~1700 Strong C=O stretch (Carboxylic acid)

~1600, ~1475 Medium-Strong Aromatic C=C stretches

~1420 Medium O-H bend (in-plane)

~1300 Strong C-O stretch

~920 Medium, Broad O-H bend (out-of-plane dimer)

~820 Strong C-H bend (out-of-plane)

~670 Medium C-Br stretch

Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of

the molecule. Using a soft ionization technique like Electrospray Ionization (ESI), the molecular

ion is readily observed.

Note: The fragmentation data is predicted based on typical fragmentation patterns for benzoic

acids.

Table 2.4: Predicted ESI-MS Fragmentation Data
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m/z (Negative Ion Mode) Ion Description

213/215 [M-H]⁻
Molecular ion (Isotopic pattern

due to ⁷⁹Br/⁸¹Br)

198/200 [M-H-CH₃]⁻ Loss of methyl radical

170/172 [M-H-CO₂H]⁻
Loss of carboxyl group

(decarboxylation)

134 [M-H-Br]⁻ Loss of bromine radical

Experimental Protocols
The following protocols describe standard procedures for obtaining the characterization data

for a solid sample like 4-Bromo-3-methylbenzoic acid.

NMR Spectroscopy Protocol
Sample Preparation: Accurately weigh approximately 10-20 mg of 4-Bromo-3-
methylbenzoic acid and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-

d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved, using gentle

vortexing if necessary.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Tune and shim the spectrometer for the specific sample tube to optimize magnetic field

homogeneity.

Acquire a standard one-dimensional proton spectrum.

Set the spectral width to cover a range of -2 to 16 ppm.

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C spectrum.

Set the spectral width to cover a range of 0 to 200 ppm.

A larger number of scans will be required due to the low natural abundance of ¹³C (e.g.,

1024 or more).

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate

software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate

the chemical shift scale using the residual solvent peak (DMSO at δ 2.50 for ¹H) or an

internal standard like Tetramethylsilane (TMS). Integrate the peaks in the ¹H spectrum.

FTIR Spectroscopy Protocol (KBr Pellet Method)
Sample Preparation:

Place ~1-2 mg of 4-Bromo-3-methylbenzoic acid into a clean agate mortar.[1]

Add approximately 100-200 mg of dry, spectroscopy-grade Potassium Bromide (KBr).[1]

Gently grind the two components together with a pestle until a fine, homogeneous powder

is obtained.[9]

Pellet Formation:

Transfer a small amount of the mixture into a pellet-forming die.

Place the die into a hydraulic press and apply pressure (typically 8-10 tons) for several

minutes to form a thin, transparent or translucent disc.[10]

Data Acquisition:

Record a background spectrum of the empty spectrometer.

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

Perform a background subtraction from the sample spectrum.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b1266419?utm_src=pdf-body
https://www.shimadzu.com/an/sites/shimadzu.com.an/files/pim/pim_document_file/journal/talk_letters/13257/jpa212010.pdf
https://www.shimadzu.com/an/sites/shimadzu.com.an/files/pim/pim_document_file/journal/talk_letters/13257/jpa212010.pdf
https://kindle-tech.com/faqs/how-do-you-prepare-kbr-pellets-for-observation
https://kinteksolution.com/faqs/what-are-the-key-steps-for-making-kbr-pellets
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266419?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Electrospray Ionization Mass Spectrometry (ESI-MS)
Protocol

Sample Preparation:

Prepare a stock solution of 4-Bromo-3-methylbenzoic acid at a concentration of ~1

mg/mL in a suitable solvent like methanol or acetonitrile.[3]

Perform a serial dilution of the stock solution to a final concentration of approximately 1-10

µg/mL. The final solvent should be compatible with the mobile phase (e.g., 50:50

acetonitrile:water with 0.1% formic acid for positive mode or ammonium acetate for

negative mode).[3][11]

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source,

such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.

Data Acquisition:

Infuse the sample solution directly into the ESI source or inject it via an HPLC system.[12]

Acquire data in both positive and negative ion modes to determine the optimal ionization.

For a carboxylic acid, negative ion mode ([M-H]⁻) is typically very effective.

Set the mass range to scan from m/z 50 to 500.

For fragmentation analysis (MS/MS), select the molecular ion ([M-H]⁻ at m/z 213/215) as

the precursor ion and apply collision-induced dissociation (CID).

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak(s) and

characteristic fragment ions. Confirm the isotopic pattern for bromine (¹:¹ ratio for ⁷⁹Br and

⁸¹Br isotopes).

Visualizations
Experimental Workflow
The general workflow for the structural elucidation of a solid organic compound like 4-Bromo-
3-methylbenzoic acid involves a sequence of analytical techniques to determine its physical
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properties, functional groups, and precise molecular structure.

Initial Analysis

Spectroscopic Analysis

Data Interpretation

Final Confirmation

Sample: 4-Bromo-3-methylbenzoic acid

Physicochemical
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Determine Molecular

Weight & Formula
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Click to download full resolution via product page

Caption: General workflow for the structural characterization of an organic compound.

Structure-Spectrum Correlation
The specific arrangement of substituents on the benzene ring in 4-Bromo-3-methylbenzoic
acid directly influences its spectroscopic output. The following diagram illustrates the key

structural features and their expected signatures in NMR and IR spectroscopy.

Caption: Correlation of molecular structure with expected spectroscopic signals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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